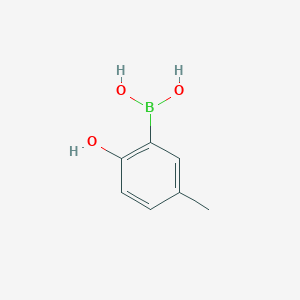

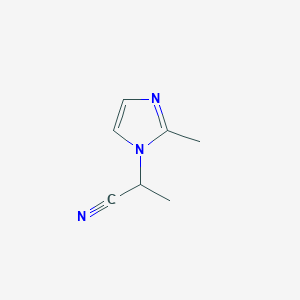

(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

説明

N-(2-Hydroxyethyl)adenosine has been studied as an anticonvulsant through the activation of adenosine A1 receptor (AA1R).

2-[6-(2-Hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a natural product found in Isaria japonica and Cordyceps pruinosa with data available.

科学的研究の応用

mRNA Library Construction

N-(2-Hydroxyethyl)adenosine has been used in the construction of cDNA libraries for mRNA sequencing. This process involves using the compound in conjunction with Illumina’s NEBNext® Ultra™ RNA Library Preparation Kit to create cDNA fragments for sequencing .

Anti-inflammatory Effects

This compound has shown potential in attenuating lipopolysaccharide-stimulated pro-inflammatory responses by suppressing TLR4-mediated NF-kappaB signaling pathways, which could be beneficial in reducing inflammation .

Protection Effect on ER Homeostasis

N-(2-Hydroxyethyl)adenosine may protect human proximal tubular cells from NSAID-mediated effects, potentially preserving endoplasmic reticulum homeostasis and preventing adverse reactions at the mRNA and protein levels .

Antineoplastic Effect on Gastric Carcinoma

Research has assessed the antineoplastic effect of N-(2-Hydroxyethyl)adenosine on gastric carcinoma, indicating its potential use in cancer treatment due to its biological and pharmacological activities .

作用機序

N-(2-Hydroxyethyl)adenosine (HEA) is a physiologically active compound found in Cordyceps cicadae, a traditional medicinal mushroom . This compound has been identified as a Ca2+ antagonist and has shown to control circulation and possess sedative activity in pharmacological tests .

Target of Action

The primary targets of HEA are human proximal tubular cells (HK–2) and PC12 cells . These cells play a crucial role in renal function and neurodegenerative disorders, respectively .

Mode of Action

HEA interacts with its targets by attenuating reactive oxygen species (ROS) production and gene expression of ATF–6, PERK, IRE1α, CDCFHOP, IL1β, and NFκB within 24 hours . It effectively prevents endoplasmic reticulum (ER) stress and restores ER homeostasis .

Biochemical Pathways

HEA affects the GRP78/ATF6/PERK/IRE1α/CHOP pathway . This pathway is involved in the regulation of ER stress, which is a key factor in renal cell damage and neurodegenerative disorders .

Pharmacokinetics

It’s known that hea is non-toxic up to 100 µm toward hk–2 cells .

Result of Action

HEA increases cell viability, reduces LDH release, MMP collapse, Ca2+ overload, and ROS generation induced by H2O2 toxicity . It also increases the activities of antioxidant enzymes, inhibits lipid peroxidation, and reduces IL-6, IL-1β, TNF-α, and NF-kB .

Action Environment

The action of HEA can be influenced by environmental factors such as the presence of other compounds and the specific conditions of the cells it interacts with . For instance, the presence of NSAIDs like diclofenac and meloxicam can enhance the protective effects of HEA .

特性

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c18-2-1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(21)8(20)6(3-19)22-12/h4-6,8-9,12,18-21H,1-3H2,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCDRLDMQHWJP-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954221 | |

| Record name | N-(2-Hydroxyethyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | |

CAS RN |

4338-48-1, 32476-37-2 | |

| Record name | N6-(2-Hydroxyethyl)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, N-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the antioxidant properties of HEA?

A1: Research suggests that HEA exhibits antioxidant activity by scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals []. In studies using extracts from Isaria sinclairii, the n-butanol fraction containing HEA demonstrated significant DPPH radical scavenging activity []. This antioxidant potential makes HEA a compound of interest for further research into its potential health benefits.

Q2: Has HEA been isolated from any natural sources, and what other compounds are found alongside it?

A2: Yes, HEA has been successfully isolated from the dried fruiting bodies of cultured Cordyceps militaris []. The extraction and isolation process involved using macroporous adsorption resin and silica gel column chromatography []. Interestingly, several other compounds were also identified in the same study, including:

Q3: Does HEA influence nitric oxide (NO) production or vascular endothelial growth factor (VEGF) levels?

A3: Studies on Isaria sinclairii extracts, particularly the n-butanol fraction containing HEA, showed that it did not significantly increase nitric oxide (NO) production in vascular endothelial cells []. Additionally, HEA treatment did not lead to a substantial increase in vascular endothelial growth factor (VEGF) levels compared to the control group []. These findings suggest that HEA might not possess vasorelaxant properties similar to some pharmaceuticals and may have limited impact on angiogenesis in vitro.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

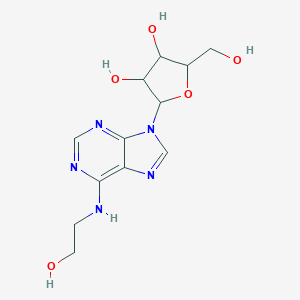

![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)